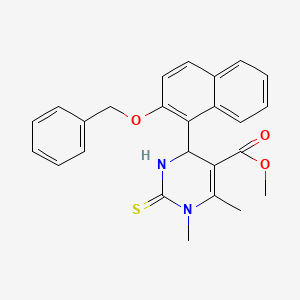

N-cyclohex-3-en-1-ylprop-2-enamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

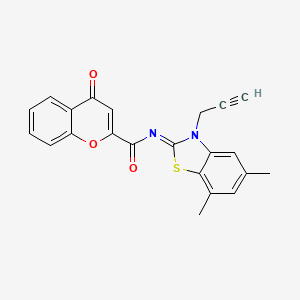

N-cyclohex-3-en-1-ylprop-2-enamide, also known as CH-223191, is a selective aryl hydrocarbon receptor (AhR) antagonist. It is extensively used in scientific research to study the role of AhR in various biological processes.

Aplicaciones Científicas De Investigación

Catalyst in Chemical Industry

N-cyclohex-3-en-1-ylprop-2-enamide derivatives have been explored in the chemical industry, particularly in the selective hydrogenation of phenol to cyclohexanone. This process is essential for manufacturing polyamides. A study demonstrated the use of a catalyst made of Pd nanoparticles supported on a mesoporous graphitic carbon nitride, which showed high activity and selectivity for cyclohexanone formation under atmospheric pressure of hydrogen in aqueous media without additives. This method achieved a 99% conversion rate and over 99% selectivity within 2 hours at 65 °C, showcasing its efficiency (Wang et al., 2011).

Acceleration of the Baylis-Hillman Reaction

The compound has also been involved in accelerating the Baylis-Hillman reaction, particularly between cyclohexenone and benzaldehyde, when conducted in water. This reaction is critical for various synthetic applications, including the formation of complex organic compounds. The study found 3-hydroxyquinuclidine to be the optimal catalyst in this context (Aggarwal et al., 2002).

Synthesis of N-Substituted Cyclohex-3-enamines

In medicinal chemistry, N-substituted cyclohex-3-enamines are valuable intermediates. A straightforward method for preparing these compounds starting from commercially available trans-4-aminocyclohexanol hydrochloride has been developed. This approach is more cost-effective, scalable, and tolerant to a broader variety of functional groups than previous methods (Álvarez-Pérez & Marco-Contelles, 2009).

Enamide Derivatives as Building Blocks in Organic Synthesis

Enamide derivatives, such as N-cyclohex-3-en-1-ylprop-2-enamide, are versatile building blocks in organic synthesis. They have been instrumental in developing various biologically active molecules through various chemical reactions, including asymmetric hydrogenation, monofunctionalization, and pericyclic reactions (Courant et al., 2015).

Biomimetic Cyclization of Enamide-Containing Polyenes

These compounds have also been studied for their effectiveness as polyene precursors in biomimetic cyclizations, a process essential for constructing larger azapolycycles such as azasteroids. The study highlighted the potential of enamides in the construction of complex molecular structures (Sen & Roach, 1996).

Synthesis of Cyclic Enaminones

Research has also focused on synthesizing six- and seven-membered cyclic enaminones using environmentally benign reagents. These enaminones are pivotal in creating diverse and chiral structures found in natural products, including indolizidine, quinolizidine, and Stemona alkaloids (Niphakis et al., 2010).

Mecanismo De Acción

Biochemical Pathways

- Without specific data, we can only speculate on affected pathways. However, let’s consider some possibilities:

- If N-cyclohex-3-en-1-ylprop-2-enamide targets cyclooxygenase (COX) enzymes, it could impact prostaglandin synthesis and inflammation . It might interfere with lipid metabolism or other cellular processes.

Propiedades

IUPAC Name |

N-cyclohex-3-en-1-ylprop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO/c1-2-9(11)10-8-6-4-3-5-7-8/h2-4,8H,1,5-7H2,(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJRIXEPIMZXJIW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)NC1CCC=CC1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-cyclohex-3-en-1-ylprop-2-enamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Tert-butyl 4-[[[(E)-4-(dimethylamino)but-2-enoyl]amino]methyl]-2,2,5-trimethyl-1,3-oxazolidine-3-carboxylate](/img/structure/B2982147.png)

![2-{[4-amino-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-chlorophenyl)acetamide](/img/structure/B2982148.png)

![8-(3-methoxypropyl)-1,7-dimethyl-3-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2982152.png)

![N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)-1-(methylsulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2982153.png)

![N-[6-acetamido-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2982159.png)

![2,4-difluoro-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2982160.png)

![Ethyl 1-((6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(3,4,5-trimethoxyphenyl)methyl)piperidine-4-carboxylate](/img/structure/B2982164.png)

![1-[2-(3-chlorophenyl)diazenyl]tetrahydro-3H-pyrazol-3-one](/img/structure/B2982166.png)